molecular formula C3H10ClN B160059 Iso-propyl-1,1,1,3,3,3-D6-amine hcl CAS No. 126794-59-0

Iso-propyl-1,1,1,3,3,3-D6-amine hcl

Cat. No. B160059
CAS RN: 126794-59-0
M. Wt: 101.61 g/mol
InChI Key: ISYORFGKSZLPNW-TXHXQZCNSA-N
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Description

Iso-propyl-1,1,1,3,3,3-D6-amine hcl, also known as 2-Aminopropane-d6, is a stable isotope-labeled compound . It has a molecular weight of 65.15 and a molecular formula of CD3CH(NH2)CD3 . It is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .


Molecular Structure Analysis

The linear formula for Iso-propyl-1,1,1,3,3,3-D6-amine hcl is CD3CH(NH2)CD3 . This indicates that it is a deuterated version of isopropylamine, where the hydrogen atoms (H) are replaced with deuterium atoms (D).


Chemical Reactions Analysis

Isopropylamine, the non-deuterated counterpart, exhibits reactions typical of other simple alkyl amines, i.e., protonation, alkylation, acylation, condensation with carbonyls . Like other simple aliphatic amines, isopropylamine is a weak base . The same types of reactions are expected for Iso-propyl-1,1,1,3,3,3-D6-amine hcl, but the presence of deuterium may affect the reaction rates due to the kinetic isotope effect.


Physical And Chemical Properties Analysis

Iso-propyl-1,1,1,3,3,3-D6-amine hcl is a liquid with a boiling point of 33-34 °C . It has a density of 0.762 g/mL at 25 °C .

properties

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYORFGKSZLPNW-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,3,3-Hexadeuteriopropan-2-amine;hydrochloride

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